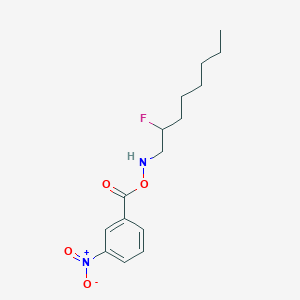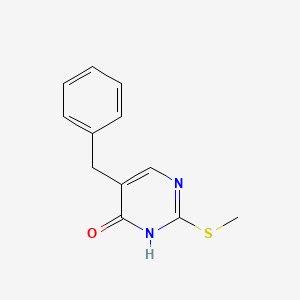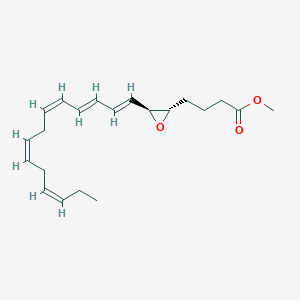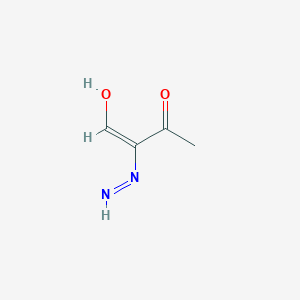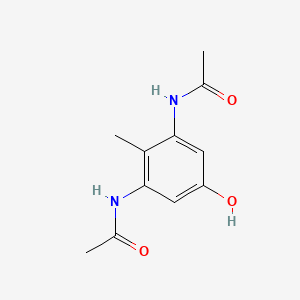
Sodium;4-(methylamino)-3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-(methylamino)-3-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates. This compound is characterized by the presence of a nitro group (-NO2), a methylamino group (-NHCH3), and a sulfonate group (-SO3Na) attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-(methylamino)-3-nitrobenzenesulfonate typically involves the nitration of 4-(methylamino)benzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;4-(methylamino)-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxides under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or hydroxides in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: 4-(methylamino)-3-aminobenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: N-oxides of the methylamino group.
Applications De Recherche Scientifique
Sodium;4-(methylamino)-3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium;4-(methylamino)-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems. The methylamino group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Sodium;4-(methylamino)-3-nitrobenzenesulfonate can be compared with other nitrobenzenesulfonates and related compounds:
Sodium;4-nitrobenzenesulfonate: Lacks the methylamino group, resulting in different chemical reactivity and applications.
Sodium;4-(dimethylamino)-3-nitrobenzenesulfonate: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.
Sodium;4-(methylamino)-2-nitrobenzenesulfonate: The position of the nitro group is different, leading to variations in chemical behavior and reactivity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical characteristics.
Propriétés
Formule moléculaire |
C7H7N2NaO5S |
|---|---|
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
sodium;4-(methylamino)-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H8N2O5S.Na/c1-8-6-3-2-5(15(12,13)14)4-7(6)9(10)11;/h2-4,8H,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
NHFUTBWTDGRNFB-UHFFFAOYSA-M |
SMILES canonique |
CNC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


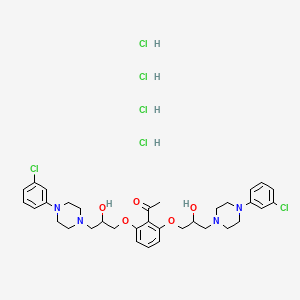
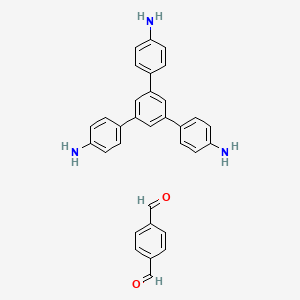
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
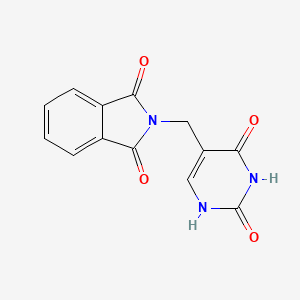
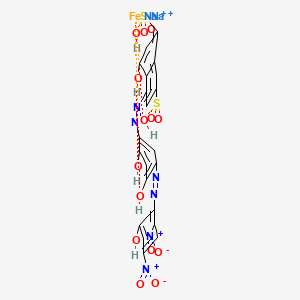

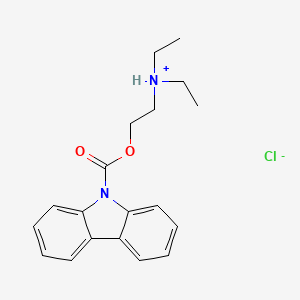
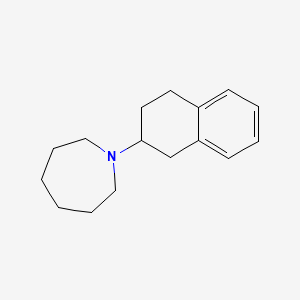
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
